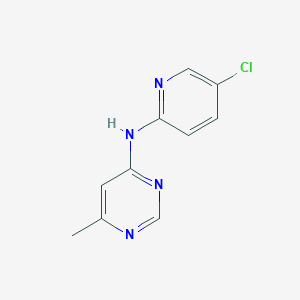

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

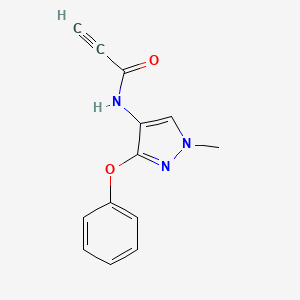

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3).

Scientific Research Applications

Quantum Mechanical Calculations and Molecular Docking

- Quantum Mechanical Calculations: A study utilized quantum mechanical calculations to optimize the structure and electronic energies of related compounds for applications in biology, physics, pharmaceuticals, and medicine. The research included analysis on molecular stability, charge localization, and potential biological activity, indicating potential anti-hypertensive activity through molecular docking methods (Aayisha et al., 2019).

Synthesis and Antitumor Activities

- Antitumor Derivatives Synthesis: Another area of application involves the synthesis of derivatives aiming at antitumor activities. Research has synthesized novel derivatives and tested their preliminary bioassay, showing significant antitumor activities, highlighting the compound's relevance in developing new anticancer agents (Chu De-qing, 2011).

Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

- Thiazolo[4,5-d] Pyrimidine Derivatives: Studies have also focused on synthesizing new thiazolo[4,5-d] pyrimidine derivatives from related compounds, showcasing their importance in the development of novel pharmaceuticals or materials with specific properties (Bakavoli et al., 2006).

Investigation of Regioselectivity

- Regioselectivity in Reactions: Investigations into the regioselective reactions of related compounds have been conducted to understand better the chemical behavior and potential applications in synthesizing more complex molecules (Doulah et al., 2014).

Molecular Structure Analysis

- Molecular Structure and Non-Covalent Interactions: Research into the molecular structure and non-covalent interactions of related compounds provides insights into their potential applications in material science and drug design, emphasizing the importance of understanding these interactions for developing new compounds (Zhang et al., 2018).

Mechanism of Action

Target of Action

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine is a potent and selective inhibitor of human factor Xa . Factor Xa plays a crucial role in the coagulation cascade, where it forms a prothrombinase complex with factor Va on platelet surfaces . This complex is responsible for the conversion of prothrombin to thrombin, a key step in the coagulation process .

Mode of Action

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine acts as a direct, selective, reversible, and competitive inhibitor of human factor Xa . By inhibiting factor Xa, it prevents the formation of the prothrombinase complex, thereby reducing the conversion of prothrombin to thrombin . This ultimately leads to a decrease in blood clot formation.

Biochemical Pathways

The primary biochemical pathway affected by N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine is the coagulation cascade . By inhibiting factor Xa, it disrupts the normal progression of this cascade, preventing the formation of thrombin and subsequent fibrin clot formation .

Pharmacokinetics

The pharmacokinetic properties of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine include a long half-life, low peak-to-trough ratio, and predictable duration of drug exposure . It is mainly cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency . These properties contribute to its consistent anticoagulant effect over 24 hours .

Result of Action

The molecular and cellular effects of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine’s action primarily involve the reduction of blood clot formation. By inhibiting factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots . This can help prevent conditions such as deep vein thrombosis and pulmonary embolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine. For instance, factors such as temperature and pH can affect the stability of the compound . Additionally, the presence of other medications can potentially interact with N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine, affecting its efficacy and safety .

properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c1-7-4-10(14-6-13-7)15-9-3-2-8(11)5-12-9/h2-6H,1H3,(H,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZWICUAHZLRGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2604836.png)

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2604839.png)

![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2604849.png)

![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2604853.png)